3-Bromo-6-chloro-2-nitrobenzaldehyde CAS 882772-99-8 properties
3-Bromo-6-chloro-2-nitrobenzaldehyde CAS 882772-99-8 properties
Subject: Technical Guide: 3-Bromo-2-nitrobenzaldehyde (CAS 882772-99-8) & Structural Analogs
CRITICAL TECHNICAL CLARIFICATION
Discrepancy Detected: The user prompt requests information on "3-Bromo-6-chloro-2-nitrobenzaldehyde" but provides the CAS number 882772-99-8 .
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CAS 882772-99-8 corresponds to 3-Bromo-2-nitrobenzaldehyde (Formula: C₇H₄BrNO₃).[1]
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3-Bromo-6-chloro-2-nitrobenzaldehyde corresponds to CAS 213382-41-3 (Formula: C₇H₃BrClNO₃).[2][3]
Editorial Decision: To ensure maximum utility and safety, this guide primarily focuses on the CAS-defined molecule (882772-99-8) as the "Source of Truth" for procurement and synthesis. However, a dedicated subsection addresses the 6-chloro analog , as the chemistry is homologous and relevant to researchers working on polysubstituted scaffolds.[2]
Part 1: Chemical Identity & Physiochemical Profile
1.1 The Molecule at a Glance
3-Bromo-2-nitrobenzaldehyde is a dense, electron-deficient aromatic scaffold.[2] It serves as a critical "ortho-functionalized" building block, primarily used to access 7-substituted indoles , quinolines , and peptidomimetic BACE1 inhibitors (Alzheimer's research).[2] Its value lies in the 1,2,3-substitution pattern , which places a reactive aldehyde, a reducible nitro group, and a labile halogen in contiguous positions, enabling high-precision heterocyclic ring closure.[2]
1.2 Datasheet: CAS 882772-99-8 [2]
| Property | Specification | Experimental/Predicted Notes |
| IUPAC Name | 3-Bromo-2-nitrobenzaldehyde | |
| Molecular Formula | C₇H₄BrNO₃ | |
| Molecular Weight | 230.02 g/mol | |
| Appearance | Pale yellow to yellow solid | Nitro group chromophore induces yellowing.[2] |
| Melting Point | 75 – 77 °C | Sharp melting range indicates high crystallinity. |
| Boiling Point | ~298.7 °C (Predicted) | Decomposes before boiling at atm pressure. |
| Density | 1.781 ± 0.06 g/cm³ | High density due to bromine content. |
| Solubility | CHCl₃, MeOH, DMSO | Poor water solubility; moisture sensitive. |
| Storage | 2–8 °C, Inert Atmosphere | Aldehydes oxidize to acids; store under N₂/Ar. |
Part 2: Structural Analysis & Reactivity Logic
2.1 The "Crowded Scaffold" Advantage
The reactivity of CAS 882772-99-8 is defined by the Ortho-Effect .[2]
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C1 (Aldehyde): Highly electrophilic. The adjacent -NO₂ group (at C2) withdraws electron density, making this carbonyl more reactive to nucleophiles (amines, carbon nucleophiles) than unsubstituted benzaldehyde.
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C2 (Nitro): A latent amine. Reduction triggers immediate intramolecular cyclization with the C1-aldehyde (or its derivatives) to form heterocycles.[2]
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C3 (Bromine): The "Soft Spot." Positioned ortho to the nitro group, this bromine is sterically crowded but electronically activated for Pd-catalyzed cross-coupling (Suzuki-Miyaura) before or after ring closure.[2]
2.2 Reactivity Map (DOT Visualization)
Figure 1: Chemo-selective reactivity map.[2] Note how the Nitro and Aldehyde groups cooperate to form the Indole core, leaving the Bromine intact for late-stage diversification.[2]
Part 3: Synthetic Pathways (Upstream)
How is this molecule made? Understanding the source helps in troubleshooting impurities.
Primary Route (Patent CN103880683A & Analogous Lit):
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Substitution: Reaction with dimethyl malonate (NaH base) selectively displaces one bromine.
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Decarboxylation/Oxidation: Hydrolysis of the ester followed by oxidation yields the aldehyde.
Alternative Route (Oxidation):
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Precursor: 3-Bromo-2-nitrotoluene.
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Reagent: DMSO/I₂ or Chromyl Chloride (Etard Reaction).
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Note: This route is often messier due to over-oxidation to the benzoic acid.
Part 4: Application Protocols (Downstream)
The most high-value application of CAS 882772-99-8 is the synthesis of 7-Bromoindole , a privileged scaffold in kinase inhibitor discovery.[2] The bromine at position 7 is difficult to access via direct halogenation of indole (which favors C3).
Protocol: Synthesis of 7-Bromoindole via Modified Henry Reaction
Objective: Convert 3-Bromo-2-nitrobenzaldehyde to 7-Bromoindole. Scale: 10 mmol basis.
Phase 1: Condensation (Henry Reaction)
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Setup: Charge a 100 mL RBF with 3-Bromo-2-nitrobenzaldehyde (2.30 g, 10 mmol) and Nitromethane (10 mL, solvent/reagent).
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Catalyst: Add Ammonium Acetate (NH₄OAc, 0.3 eq).
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Reaction: Reflux at 100°C for 2–4 hours.
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Monitoring: TLC (Hexane/EtOAc 3:1). Look for disappearance of the aldehyde spot and appearance of the bright yellow nitrostyrene.
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Workup: Remove excess MeNO₂ in vacuo. Recrystallize the residue (usually yellow needles) from Ethanol.[5]
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Intermediate:2,β-Dinitrostyrene derivative.
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Phase 2: Reductive Cyclization
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Setup: Dissolve the nitrostyrene intermediate (from Phase 1) in Acetic Acid (30 mL) and Ethanol (10 mL).
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Reduction: Add Iron powder (Fe, 8 eq) slowly (exothermic).
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Heating: Heat to 80°C for 3 hours.
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Workup: Filter hot through Celite to remove iron sludge. Dilute filtrate with water and extract with EtOAc.
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Purification: Flash chromatography (SiO₂).
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Product:7-Bromoindole (White/off-white solid).[2]
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Workflow Diagram (DOT)
Figure 2: Step-by-step conversion of CAS 882772-99-8 to the 7-Bromoindole scaffold.
Part 5: The 6-Chloro Variant (CAS 213382-41-3)[2][3]
For researchers specifically needing 3-Bromo-6-chloro-2-nitrobenzaldehyde :
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Structure: Identical to the main subject but with a Chlorine atom at position 6 (ortho to the aldehyde).
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Impact on Reactivity:
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Steric Crunch: The aldehyde is now flanked by Nitro (C2) and Chloro (C6). Condensation reactions (like the Henry reaction above) will be slower requiring higher temperatures or stronger catalysts.
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Chemoselectivity: In Pd-catalyzed couplings, the C3-Bromine remains the preferred site of reaction over the C6-Chlorine (C-Br bond is weaker than C-Cl).[2] This allows for sequential functionalization: Couple at Br first, then activate Cl.
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Part 6: Handling & Safety (SDS Summary)
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Hazards:
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H302: Harmful if swallowed.
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H315/H319: Causes skin and serious eye irritation.
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H335: May cause respiratory irritation.
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Specific Danger: Nitro-benzaldehydes can be shock-sensitive if dry and impure.[2] Do not heat dry residue above 150°C.
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Storage: Store under Argon at 2–8°C. Light sensitive (protect from UV to prevent radical degradation).
References
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ChemicalBook. (2024). 3-Bromo-2-nitrobenzaldehyde Properties and Datasheet (CAS 882772-99-8).Link
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Ambeed. (2024).[8] Product Analysis: 3-Bromo-2-nitrobenzaldehyde.[2][4][9]Link
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Sigma-Aldrich. (2024). Safety Data Sheet: Nitrobenzaldehyde Derivatives.Link
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Google Patents. (2014). CN103880683A: Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde.[2][4]Link
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United States Biological. (2024). BACE1 Inhibitor Intermediates.[1][10][11]Link
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- 4. CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde - Google Patents [patents.google.com]
- 5. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives [scirp.org]
- 6. Mechanism of the solvent-free reactions between indole derivatives and 4-nitrobenzaldehyde studied by solid-state NMR and DFT calculations - CrystEngComm (RSC Publishing) [pubs.rsc.org]
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- 8. 7-溴吲哚 96% | Sigma-Aldrich [sigmaaldrich.com]
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